molecular formula C23H26N6O B2963509 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea CAS No. 1049198-99-3

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea

Cat. No.: B2963509
CAS No.: 1049198-99-3
M. Wt: 402.502
InChI Key: CJMRCSXORGLITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea is a synthetic small molecule belonging to the class of substituted urea derivatives, designed for advanced chemical and pharmacological research. This compound features a pyridazine core, a structure known to be a key scaffold in medicinal chemistry, which is further functionalized with a 4-methylpiperazine group—a moiety frequently employed to optimize solubility and bioavailability of drug candidates . The molecule is completed with a urea linkage connecting to an o-tolyl group, a structural motif often investigated for its potential to confer high binding affinity and selectivity in protein-ligand interactions . The primary research applications of this compound are anticipated in the fields of oncology and immunology, based on the activities of its structural analogs. Pyridazinone derivatives have been identified as potent agonists for the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors expressed on immune cells like neutrophils and monocytes . Activation of these receptors can modulate intracellular calcium mobilization and induce chemotaxis, playing a critical role in the innate immune response to bacterial infections and in inflammatory processes . Consequently, this compound represents a valuable chemical tool for studying neutrophil function, immune cell signaling, and inflammatory disease models. Furthermore, substituted urea derivatives are a significant class in drug discovery, with many being developed as inhibitors of various kinase targets, such as FLT3 and BCR-ABL, which are implicated in acute myeloid leukemia and other proliferative diseases . Researchers can utilize this compound to probe these and other tyrosine kinase signaling pathways. Disclaimer: This product is labeled with the hazard code 'GHS07' and the signal word 'Warning'. It is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the associated Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-17-5-3-4-6-20(17)25-23(30)24-19-9-7-18(8-10-19)21-11-12-22(27-26-21)29-15-13-28(2)14-16-29/h3-12H,13-16H2,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRCSXORGLITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, along with relevant case studies and research findings.

Chemical Structure

The compound's structure is characterized by multiple functional groups that contribute to its biological properties. The presence of a piperazine moiety is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:

  • Formation of the pyridazine ring.
  • Introduction of the piperazine group.
  • Coupling with the phenyl and tolyl groups to form the final urea structure.

Antitumor Activity

Research indicates that derivatives of urea compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer types:

Cancer Type GI50 (μM)
Non-small cell lung cancer1.7
Ovarian cancer25.9
Prostate cancer28.7
Breast cancer15.1

These values suggest that the compound may have selective activity against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is hypothesized to involve:

  • Kinase Inhibition : Similar compounds have been documented to inhibit specific kinases involved in tumor growth and survival.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
  • Signal Transduction Pathways : Interference with pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Lung Cancer : A derivative demonstrated a significant reduction in tumor size in xenograft models, showcasing its potential for further development as a targeted therapy.
  • Breast Cancer Trials : Early-phase trials indicated that patients receiving treatment with similar urea derivatives experienced improved progression-free survival rates compared to standard therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity Reference
Target Compound Pyridazine, urea 4-(4-Methylpiperazin-1-yl)phenyl, o-tolyl C₂₃H₂₅N₇O Not reported -
2f, 2h (Antileukemic pyrazolines) Pyrazoline 4-Fluorophenyl, thiophen-3-yl, 4-methylpiperazinyl C₂₄H₂₅FN₄S IC₅₀: 2.5–9.8 μM (HL-60/K562)
Netupitant Pyridine, amide 2-Oxaadamantyl, 4-methylpiperazinyl, o-tolyl C₃₂H₃₄F₆N₄O₂ NK-1 antagonist (Approved)
Compound Pyridazine, urea Pyrazol-1-yl, 3-methoxyphenyl C₂₁H₁₉N₇O₂ Not reported

Table 2: Pharmacophoric Features

Feature Target Compound Netupitant 2f, 2h
Piperazine Yes Yes Yes
Urea/Amide Urea Amide None
Aryl Group o-Tolyl o-Tolyl 4-Fluorophenyl
Core Heterocycle Pyridazine Pyridine Pyrazoline

Discussion of Research Findings

  • Role of Piperazine : The 4-methylpiperazine group enhances solubility and may facilitate interactions with charged residues in biological targets, as seen in Netupitant’s clinical success .
  • Urea vs.
  • Substituent Effects : The o-tolyl group in the target compound and Netupitant suggests a preference for sterically hindered aryl groups in receptor binding, whereas 3-methoxyphenyl () may improve solubility .
  • Gaps in Data: Biological activity data for the target compound are absent, limiting mechanistic insights.

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